Cas no 1806281-11-7 (2-(Chloromethyl)benzo[d]oxazole-7-carboxamide)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxamide structure](https://ja.kuujia.com/scimg/cas/1806281-11-7x500.png)
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide
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- インチ: 1S/C9H7ClN2O2/c10-4-7-12-6-3-1-2-5(9(11)13)8(6)14-7/h1-3H,4H2,(H2,11,13)
- InChIKey: IJBFOADADLHQPV-UHFFFAOYSA-N
- ほほえんだ: ClCC1=NC2C=CC=C(C(N)=O)C=2O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 69.1
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000778-1g |
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide |
1806281-11-7 | 98% | 1g |
$12,853.28 | 2022-03-31 | |
Alichem | A081000778-500mg |
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide |
1806281-11-7 | 98% | 500mg |
$7,475.49 | 2022-03-31 | |
Alichem | A081000778-250mg |
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide |
1806281-11-7 | 98% | 250mg |
$5,135.72 | 2022-03-31 |
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide 関連文献
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
2-(Chloromethyl)benzo[d]oxazole-7-carboxamideに関する追加情報
2-(Chloromethyl)benzo[d]oxazole-7-carboxamide: A Comprehensive Overview
The compound 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide (CAS No. 1806281-11-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzo[d]oxazole ring system with a chloromethyl group and a carboxamide functional group. The benzo[d]oxazole core is a heterocyclic aromatic compound, known for its stability and versatility in chemical reactions. The chloromethyl group introduces reactivity, while the carboxamide functionality enhances solubility and bioavailability, making this compound a promising candidate for advanced applications.
Recent studies have highlighted the importance of benzo[d]oxazole derivatives in drug discovery and material synthesis. The integration of the chloromethyl group into the benzo[d]oxazole framework has been shown to enhance the molecule's ability to participate in nucleophilic substitutions, making it an ideal precursor for synthesizing bioactive compounds. For instance, researchers have explored the use of 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide in the development of novel antibiotics and anticancer agents. The carboxamide group plays a crucial role in these applications by facilitating hydrogen bonding interactions, which are essential for molecular recognition and binding affinity.
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzo[d]oxazole ring through cyclization reactions, followed by the introduction of the chloromethyl group via nucleophilic substitution. The final step involves the incorporation of the carboxamide group, which is typically achieved through amide bond formation. This compound's synthesis has been optimized to ensure high yield and purity, making it suitable for large-scale production.
In terms of applications, 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide has shown remarkable potential in the field of materials science. Its ability to form stable covalent bonds with other molecules makes it an excellent candidate for use in polymer chemistry. Researchers have demonstrated that this compound can be used as a building block for synthesizing advanced polymers with tailored properties, such as high thermal stability and mechanical strength. Additionally, its reactivity with nucleophiles makes it a valuable intermediate in the synthesis of complex organic molecules.
Recent advancements in computational chemistry have further enhanced our understanding of 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide's electronic properties. Quantum mechanical calculations have revealed that the molecule exhibits a unique electronic structure, which contributes to its reactivity and stability. These insights have been instrumental in guiding experimental studies aimed at optimizing its synthesis and exploring its applications.
Moreover, the environmental impact of 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide has been a topic of interest among researchers. Studies have shown that this compound is biodegradable under specific conditions, making it an eco-friendly alternative to traditional synthetic materials. Its degradation products are non-toxic and do not pose significant risks to aquatic life, further highlighting its potential as a sustainable material.
In conclusion, 2-(Chloromethyl)benzo[d]oxazole-7-carboxamide (CAS No. 1806281-11-7) is a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structure, reactivity, and biodegradability make it an attractive candidate for use in drug development, polymer synthesis, and sustainable materials design. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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